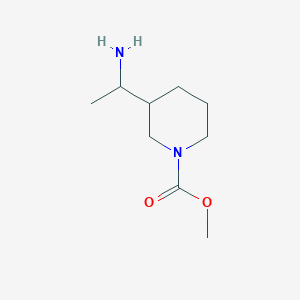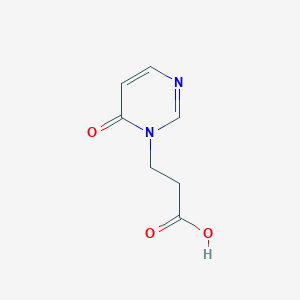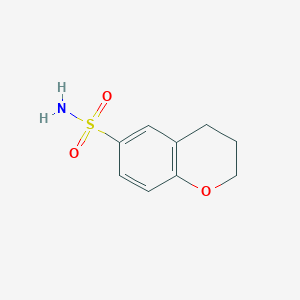
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Vue d'ensemble
Description
“6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS Number 1270583-11-3 . Its IUPAC name is 6,8-difluorochroman-4-ol . The molecular weight of this compound is 186.16 .
Molecular Structure Analysis
The InChI code for “6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is 1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its predicted density is 1.402±0.06 g/cm3 , and its predicted boiling point is 240.2±40.0 °C .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Studies
Benzopyran derivatives, including those related to 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, have been synthesized for various studies. For instance, the preparation of isobenzofuran-l(3h)-ones through the decarbonylation of 1h-2-benzopyran-l, 3(4h)-diones showcases the versatility of benzopyran derivatives in chemical synthesis, where the difluoro anhydride reacts to give a difluoro lactone, indicating potential for creating structurally diverse compounds (Quinn & Rae, 1981).
Pharmacological Potential
Research has explored benzopyran derivatives for their pharmacological activities, such as selective coronary vasodilatory effects without potent hypotensive and tachycardiac effects, indicating their potential in developing cardiovascular therapeutics. For example, derivatives modified at positions 2, 4, and 6 in the benzopyran ring showed a selective effect on coronary blood flow in anesthetized dogs, suggesting their use in managing cardiovascular conditions (Cho et al., 1996).
Natural Product Derivatives
Benzopyran derivatives have also been isolated from natural sources such as mangrove endophytic fungi, displaying various biological activities. For example, new benzopyran derivatives, including those with methoxy and methyl substitutions, have been identified, highlighting the chemical diversity and potential bioactivity of compounds within this class (Yang et al., 2020).
Novel Synthetic Methodologies
Advancements in synthetic methodologies for benzopyran derivatives have been reported, such as palladium-catalyzed reactions allowing for substitutions at the 3-position of 3,4-dihydro-2H-1-benzopyrans, which could be applied to synthesize various fluorinated derivatives including potentially the 6,8-difluoro variant (Usse et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)

![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)

![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)




